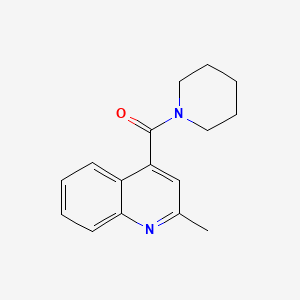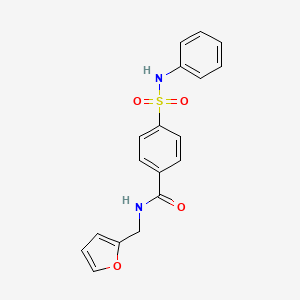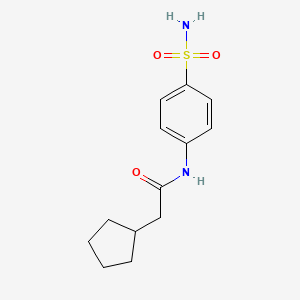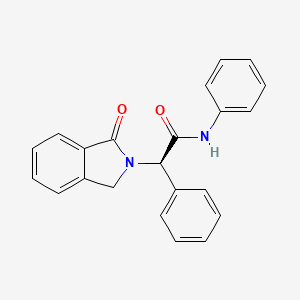
(2-Methylquinolin-4-yl)-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylquinolin-4-yl)-piperidin-1-ylmethanone, commonly known as MPM, is a chemical compound that has gained significant attention in scientific research. MPM is a small molecule inhibitor that targets the protein kinase C epsilon (PKCε) enzyme. This molecule has been identified as a potential therapeutic agent for several diseases, including cancer, heart disease, and neurological disorders.
作用机制
The mechanism of action of MPM involves the inhibition of PKCε, a protein kinase that plays a critical role in several cellular processes, including cell growth and proliferation, apoptosis, and inflammation. By inhibiting PKCε, MPM can disrupt several signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
MPM has been shown to have several biochemical and physiological effects. In cancer cells, MPM inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. In heart cells, MPM protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neuronal cells, MPM has been shown to protect against neurodegenerative diseases by reducing the accumulation of toxic proteins.
实验室实验的优点和局限性
One advantage of using MPM in lab experiments is its specificity for PKCε, which allows for the selective inhibition of this enzyme without affecting other cellular processes. Additionally, MPM has been shown to have low toxicity and good bioavailability, making it a promising therapeutic agent. However, one limitation of using MPM in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of MPM. One area of research is the development of more potent and selective PKCε inhibitors based on the structure of MPM. Additionally, the use of MPM in combination with other therapeutic agents may enhance its efficacy in treating various diseases. Finally, further studies are needed to investigate the long-term effects of MPM on cellular processes and the potential for drug resistance.
合成方法
The synthesis of MPM involves a multi-step process that includes the reaction of 2-methylquinoline with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with piperidine. The final step involves the reaction of the intermediate compound with benzaldehyde to yield MPM.
科学研究应用
MPM has been extensively studied for its potential therapeutic applications. In cancer research, MPM has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, prostate, and lung cancer cells. MPM has also been studied for its potential use in treating heart disease, as it has been shown to protect the heart from damage caused by ischemia-reperfusion injury. Additionally, MPM has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(2-methylquinolin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-11-14(13-7-3-4-8-15(13)17-12)16(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSWFDHIVZJJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)

![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)

![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)


![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)